molecular formula C19H28O12 B13436637 Guaiacol-b-D-gentiobioside

Guaiacol-b-D-gentiobioside

Cat. No.: B13436637
M. Wt: 448.4 g/mol
InChI Key: CJEAIMVSKBRXEH-SKYGPZSASA-N
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Description

Guaiacol-b-D-gentiobioside is a chemical compound known for its presence in certain natural products and its potential applications in various fields It is a glycoside derivative of guaiacol, which is a phenolic compound commonly found in wood smoke and certain plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guaiacol-b-D-gentiobioside typically involves the glycosylation of guaiacol with gentiobiose. This reaction can be carried out using various glycosyl donors and catalysts. One common method involves the use of a glycosyl donor such as gentiobiose peracetate and a catalyst like trifluoromethanesulfonic acid (TfOH) to facilitate the glycosylation reaction. The reaction is usually conducted in an anhydrous solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve enzymatic glycosylation processes, where enzymes such as glycosyltransferases are used to catalyze the transfer of gentiobiose to guaiacol. This method is advantageous due to its high specificity and environmentally friendly nature. Additionally, large-scale production may utilize bioreactors to optimize reaction conditions and increase yield.

Chemical Reactions Analysis

Types of Reactions

Guaiacol-b-D-gentiobioside can undergo various chemical reactions, including:

    Oxidation: The phenolic group in guaiacol can be oxidized to form quinones.

    Reduction: The compound can be reduced to form guaiacol derivatives with altered functional groups.

    Substitution: The hydroxyl group in guaiacol can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced guaiacol derivatives.

    Substitution: Alkylated or acylated guaiacol derivatives.

Scientific Research Applications

Guaiacol-b-D-gentiobioside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Guaiacol-b-D-gentiobioside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Guaiacol-b-D-gentiobioside can be compared with other similar compounds such as:

This compound is unique due to its specific glycoside structure, which imparts distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C19H28O12

Molecular Weight

448.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C19H28O12/c1-27-8-4-2-3-5-9(8)29-19-17(26)15(24)13(22)11(31-19)7-28-18-16(25)14(23)12(21)10(6-20)30-18/h2-5,10-26H,6-7H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1

InChI Key

CJEAIMVSKBRXEH-SKYGPZSASA-N

Isomeric SMILES

COC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Canonical SMILES

COC1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

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